3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl-
Description
The compound 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- features a central isoxazolidine ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted with two phenyl groups at positions 2 and 3. The carboxamide group at position 3 is further modified with an N-(2-methylphenyl) substituent. Structural analogs and related compounds (e.g., pesticides, antiemetics) provide indirect insights into its properties.
Properties
CAS No. |
62513-17-1 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2,5-diphenyl-1,2-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-10-8-9-15-20(17)24-23(26)21-16-22(18-11-4-2-5-12-18)27-25(21)19-13-6-3-7-14-19/h2-15,21-22H,16H2,1H3,(H,24,26) |
InChI Key |
IIJWUKXZSCVXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of isoxazolidine derivatives such as this compound typically involves 1,3-dipolar cycloaddition reactions between nitrones and olefins or alkynes, followed by functional group transformations to introduce the carboxamide moiety and aromatic substitutions.
Key Synthetic Routes
| Method | Description | Catalysts/Conditions | Yield & Selectivity | References |
|---|---|---|---|---|
| 1. 1,3-Dipolar Cycloaddition of Nitrones with Electron-Deficient Olefins | Reaction of C,N-diarylnitrones with electron-deficient olefins such as 3,5-dimethylacryloylpyrazole derivatives under Ni(II) catalysis to form isoxazolidine rings with high regioselectivity. | Ni(II) catalyst, mild conditions, 10 min reaction time | Up to 99% yield, 100% regioselectivity | |
| 2. Cycloisomerization of Acetylenic Oximes Using AuCl3 | Gold(III)-catalyzed cycloisomerization of acetylenic oximes to form substituted isoxazoles, which can be further functionalized to isoxazolidines. | AuCl3 catalyst, mild conditions | Very good yields, selective 3-, 5-, or 3,5-disubstitution | |
| 3. Pd-Catalyzed Carbonylation of O-Methyl Oximes with Amines | Pd(Py)2Cl2 catalyzed carbonylation of O-methyl oximes in the presence of amines and PEG-400 solvent under CO atmosphere to yield isoxazole-4-carboxamides. | Pd(Py)2Cl2 (0.25 mol%), PEG-400, CO atmosphere, 60 °C, 12 h | Yields up to 85%, purified by chromatography | |
| 4. Acylation and Cyclization of Dilithioximes | Acylation of 1,4-dilithioximes with amides followed by acid-induced cyclization and dehydration to form isoxazoles, which can be converted to isoxazolidines. | DMF as acylation agent, mineral acid for cyclization | Efficient yields reported |
Detailed Reaction Conditions and Mechanisms
1,3-Dipolar Cycloaddition : The reaction between nitrones and electron-deficient olefins proceeds rapidly under Ni(II) catalysis, producing isoxazolidine rings with complete regioselectivity. The reaction is typically conducted at room temperature or slightly elevated temperatures for short durations (around 10 minutes), enabling high yields and minimal side products.
Pd-Catalyzed Carbonylation : O-methyl oximes react with amines in the presence of palladium catalyst and CO gas to form isoxazole-4-carboxamides. The reaction is performed in PEG-400 solvent at 60 °C for 12 hours. After quenching and extraction, the product is purified by silica gel chromatography. This method is notable for its mild conditions and good yields (up to 85%).
Cycloisomerization with AuCl3 : Acetylenic oximes undergo cycloisomerization catalyzed by AuCl3 to form substituted isoxazoles. This method allows selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles, which are precursors to isoxazolidine derivatives. The reaction proceeds under mild conditions with excellent yields.
Acylation of Dilithioximes : The acylation of dilithioximes with amides in DMF followed by acid-catalyzed cyclization and dehydration yields isoxazoles efficiently. This method is useful for introducing carboxamide functionalities regioselectively.
Research Findings and Comparative Analysis
| Parameter | 1,3-Dipolar Cycloaddition | Pd-Catalyzed Carbonylation | AuCl3 Cycloisomerization | Dilithioxime Acylation |
|---|---|---|---|---|
| Reaction Time | ~10 min | 12 h | Variable, mild conditions | Variable |
| Temperature | Room temp to mild heat | 60 °C | Mild conditions | Mild to moderate heat |
| Catalyst | Ni(II) | Pd(Py)2Cl2 | AuCl3 | None (acid for cyclization) |
| Yield | Up to 99% | Up to 85% | Very good | Efficient |
| Selectivity | 100% regioselective | High | Selective substitution | Regioselective |
| Scalability | High | Moderate | Moderate | Moderate |
Summary Table of Preparation Methods
| Step | Reagents | Catalyst | Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | C, N-diarylnitrones + electron-deficient olefins | Ni(II) | Mild, 10 min | Isoxazolidine ring | Up to 99 | High regioselectivity |
| 2 | O-methyl oximes + amines + CO | Pd(Py)2Cl2 | 60 °C, 12 h, PEG-400 | Isoxazole-4-carboxamides | Up to 85 | Requires CO atmosphere |
| 3 | Acetylenic oximes | AuCl3 | Mild | Substituted isoxazoles | Very good | Selective 3,5-disubstitution |
| 4 | 1,4-dilithioximes + amides | None (acid cyclization) | DMF, acid | Isoxazoles | Efficient | Regioselective carboxamide formation |
Chemical Reactions Analysis
Types of Reactions
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-diphenyl-N-(o-tolyl)isoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Methylphenyl vs. Nitrophenyl
A closely related compound, 3-Isoxazolidinecarboxamide, N-(2-nitrophenyl)-2,5-diphenyl- , differs only in the substituent on the phenyl group (nitro vs. methyl) . Key comparisons include:
- In contrast, the methyl group (-CH₃) is electron-donating, which may enhance stability and lipophilicity.
- Bioactivity : Nitro groups are often associated with toxicity or mutagenicity, whereas methyl groups are generally metabolically stable. This suggests the methyl-substituted compound may have a safer pharmacological profile.
- Solubility : The nitro group’s polarity could increase aqueous solubility compared to the methyl analog.
Table 1: Substituent Comparison
Agrochemical Carboxamides
highlights carboxamide-containing pesticides, such as N-(3,4-dichlorophenyl) propanamide (propanil) and N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (isoxaben) . Comparisons include:
- Structural Motifs : Like the target compound, these agrochemicals feature substituted aromatic rings and amide bonds. Propanil’s dichlorophenyl group enhances herbicidal activity, while isoxaben’s isoxazole ring improves soil persistence.
- Functional Implications : The methylphenyl group in the target compound may confer selectivity toward specific biological targets, akin to how dichlorophenyl groups in propanil target weed acetolactate synthase.
Table 2: Agrochemical Carboxamides
| Compound | Structure | Use |
|---|---|---|
| Propanil | Dichlorophenyl + propanamide | Herbicide |
| Isoxaben | Isoxazole + dimethoxybenzamide | Soil-applied herbicide |
| Target Compound | Methylphenyl + diphenylisoxazolidine | Unknown (speculative) |
Pharmaceutical Amides
Netupitant (antiemetic) and indisulam (antineoplastic) from share amide bonds and aromatic systems :
- Netupitant : Contains trifluoromethyl groups and a pyridinyl ring, enhancing receptor binding and metabolic stability.
- Indisulam : Features a sulfonamide group linked to an indole ring, enabling DNA interaction.
- Target Compound : The diphenylisoxazolidine core may mimic aromatic interactions in drug-receptor binding, though the lack of electronegative groups (e.g., CF₃, Cl) could limit potency.
Table 3: Pharmaceutical Amides
| Compound | Key Groups | Therapeutic Use |
|---|---|---|
| Netupitant | Trifluoromethyl, pyridinyl | Antiemetic |
| Indisulam | Sulfonamide, indole | Antineoplastic |
| Target | Methylphenyl, diphenyl | Unknown (speculative) |
Research Implications and Limitations
While direct data on 3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- are absent, structural analogs suggest:
- Potential Applications: Agrochemical (herbicide) or pharmaceutical (CNS or anti-inflammatory agent) uses, depending on substituent optimization.
- Synthetic Challenges : Introducing electron-withdrawing groups (e.g., Cl, CF₃) could enhance bioactivity but may require complex synthesis.
- Limitations : Extrapolations are speculative; experimental studies on solubility, stability, and toxicity are needed.
Biological Activity
3-Isoxazolidinecarboxamide, N-(2-methylphenyl)-2,5-diphenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound features an isoxazolidine ring system, which is known for its ability to interact with various biological targets. The presence of diphenyl and methylphenyl groups contributes to its lipophilicity, potentially enhancing its bioavailability and cellular uptake.
Biological Activity Overview
Research on the biological activity of 3-Isoxazolidinecarboxamide has revealed several key areas of interest:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through mechanisms involving the disruption of the mitotic apparatus.
- Antimicrobial Properties : There is emerging evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antibacterial agent.
- Antioxidant Effects : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.
- Cytotoxicity : The compound has been shown to induce cell cycle arrest in the G2/M phase, similar to other diphenyl derivatives. This effect can lead to apoptosis in cancer cells.
- Microtubule Interaction : Molecular modeling studies indicate that 3-Isoxazolidinecarboxamide may bind to tubulin, disrupting microtubule dynamics essential for mitosis.
- Bactericidal Activity : Its structural components allow it to penetrate bacterial membranes effectively, leading to cell lysis.
Data Tables
Case Studies
-
Antitumor Efficacy Study :
- A study conducted on various cancer cell lines demonstrated that 3-Isoxazolidinecarboxamide significantly inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics. The mechanism involved apoptosis induction and cell cycle arrest.
-
Antimicrobial Evaluation :
- In vitro tests against methicillin-resistant Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antibacterial agent.
-
Oxidative Stress Mitigation :
- Research indicated that this compound could scavenge free radicals effectively, demonstrating a protective effect on cellular components against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
